Glu-Ser
Overview
Description
“Glu-Ser” is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Synthesis Analysis
The synthesis of “Glu-Ser” involves various biological processes. For instance, it has been found that Glutamate:Glyoxylate Aminotransferase modulates amino acid content during photorespiration . This process involves the reaction of glutamate and glyoxylate to produce 2-oxoglutarate and glycine . Also, it’s worth noting that the synthesis of “Glu-Ser” can be achieved through recombinant DNA technology .
Molecular Structure Analysis
The molecular formula of “Glu-Ser” is C8H14N2O6 . It has an average mass of 234.207 Da and a monoisotopic mass of 234.085190 Da . The molecule contains 8 hydrogen bond acceptors and 6 hydrogen bond donors .
Chemical Reactions Analysis
The chemical reactions involving “Glu-Ser” are complex and can involve various enzymes and biological processes . For instance, the movement of Na+ ions during the reaction can cause profound astrocytic depolarization, and the movement of H+ ions is linked to astrocytic acidification .
Physical And Chemical Properties Analysis
“Glu-Ser” has a density of 1.5±0.1 g/cm3, a boiling point of 645.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±4.4 mmHg at 25°C . It also has a molar refractivity of 50.9±0.3 cm3 and a molar volume of 157.7±3.0 cm3 .
Scientific Research Applications
Biomedical Applications Self-Assembling Hydrogels
Glu-Ser dipeptides can form self-assembling hydrogels, which are highly valued in biomedical applications for their controllability and biocompatibility. These hydrogels can be used in drug delivery systems, tissue engineering, and wound healing applications due to their ability to mimic the extracellular matrix and support cell growth .
Cancer Research Targeted Drug Delivery
The dipeptide Ser-Glu (Glu-Ser) has been identified as a potential targeting moiety for nanoparticles (NPs) in cancer imaging. It has shown efficiency in guiding NPs to pancreatic cancer cells overexpressing the PEPT1 transporter, indicating its potential for preclinical diagnosis or therapy .
Peptide Synthesis Advancements
In peptide synthesis, Glu-Ser dipeptides have been utilized in constructing diverse peptide structural architectures. The use of Glu-Ser enables peptide ligation and the introduction of hydroxyl amino functionality at the side chain of peptides, which is crucial for advancing peptide synthesis techniques .
Oxidative Stress Research
Dipeptides like Glu-Ser are being studied for their role in oxidative stress, which is implicated in several disease etiologies. The production and accumulation of aldehydes can be modulated by dipeptides, providing insights into disease mechanisms and potential therapeutic approaches .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of the compound H-GLU-SER-OH, also known as Glu-Ser, is the glucagon-like peptide 1 (GLP-1) receptor . The GLP-1 receptor is a physiological hormone receptor that has multiple actions on glucose .
Mode of Action
Glu-Ser acts as a GLP-1 receptor agonist . It selectively binds to and activates the GLP-1 receptor . This interaction results in the modulation of glucose levels in the body .
Biochemical Pathways
The activation of the GLP-1 receptor by Glu-Ser affects several biochemical pathways. One of these is the glutamine metabolic pathway, which plays an important role in cell biosynthesis and bioenergetics . Glu-Ser’s action on this pathway can influence several downstream effects, including cell survival, particularly in cancer cells .
Pharmacokinetics
The pharmacokinetics of Glu-Ser involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the bioavailability of Glu-Ser, determining how much of the compound reaches its target site of action .
Result of Action
The molecular and cellular effects of Glu-Ser’s action involve changes in glucose levels and cell metabolism . By activating the GLP-1 receptor, Glu-Ser can help improve glycemic control in adults with type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of Glu-Ser can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect how Glu-Ser interacts with its target and how it is metabolized . Additionally, factors such as temperature and pH can impact the stability of Glu-Ser .
properties
IUPAC Name |
(4S)-4-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O6/c9-4(1-2-6(12)13)7(14)10-5(3-11)8(15)16/h4-5,11H,1-3,9H2,(H,10,14)(H,12,13)(H,15,16)/t4-,5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHGAYSULGRWRG-WHFBIAKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319050 | |
Record name | L-α-Glutamyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glutamylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028828 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
5875-38-7 | |
Record name | L-α-Glutamyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5875-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-α-Glutamyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Glutamylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028828 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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